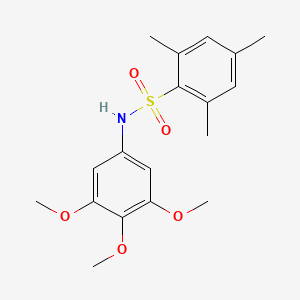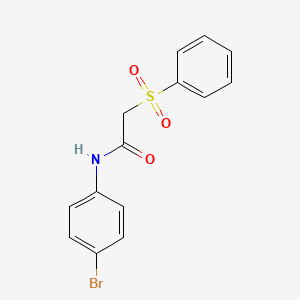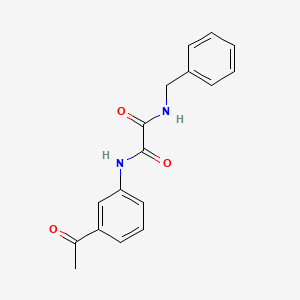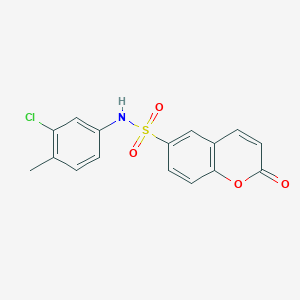![molecular formula C18H19N3O3 B4393407 ({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393407.png)
({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide
Vue d'ensemble
Description
({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of ({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide varies depending on its application. In anticancer research, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been reported to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In biochemistry, this compound has been shown to bind to DNA through intercalation, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells. In biochemistry, this compound has been used as a fluorescent probe for DNA detection. It has been reported to bind to DNA through intercalation, leading to changes in its fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has various advantages and limitations for lab experiments. One of the advantages is its potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Another advantage is its potential as a fluorescent probe for DNA detection. It has been shown to bind to DNA through intercalation, leading to changes in its fluorescence properties. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on ({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide. One potential direction is the development of this compound as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another direction is the exploration of its potential as a fluorescent probe for DNA detection. This compound has shown promising results in vitro, and further studies are needed to determine its potential in vivo. Additionally, the synthesis of new derivatives of ({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide may lead to the discovery of new applications for this compound.
Applications De Recherche Scientifique
({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, ({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide has been studied for its potential as a fluorescent probe for DNA detection. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
N-[[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-6-8-15(9-7-14)24-11-10-21-17-5-3-2-4-16(17)20-18(21)12-19-13-22/h2-9,13H,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAHTAKFFAHAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4393324.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methylbenzamide](/img/structure/B4393327.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4393350.png)
![2,5-dichloro-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B4393354.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4393362.png)
![N-cyclopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4393369.png)




![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)
